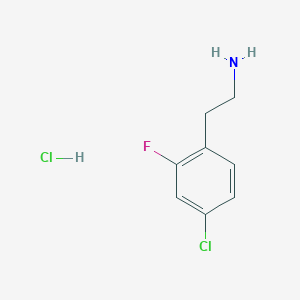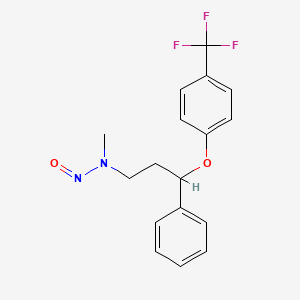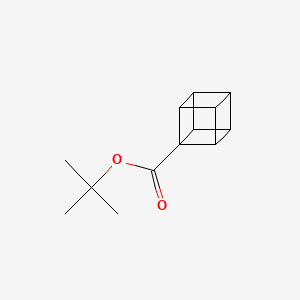
Tert-butyl cubane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl cubane-1-carboxylate: is a derivative of cubane, a highly strained and symmetrical hydrocarbon with a cubic structure. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. Cubane derivatives, including this compound, are of interest due to their unique geometric and electronic properties, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cubane-1-carboxylate typically involves the functionalization of cubane. One common method is the photolytic C–H carboxylation reaction, which uses a cyclobutadiene precursor. This method leverages the slow oxidative addition and rapid reductive elimination of copper to develop various cross-coupling protocols, including C–N, C–C(sp3), C–C(sp2), and C–CF3 cross-coupling .
Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often involves scalable synthetic routes that ensure high yields and purity. The use of photolytic reactions and copper-catalyzed cross-coupling reactions are preferred due to their efficiency and compatibility with large-scale production .
化学反応の分析
Types of Reactions: Tert-butyl cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry: Tert-butyl cubane-1-carboxylate is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as a precursor for the synthesis of more complex cubane derivatives and other strained ring systems .
Biology and Medicine: In biological and medicinal research, cubane derivatives are explored for their potential as bioisosteres of benzene. This substitution can improve the pharmacokinetic properties of drug candidates while retaining biological activity .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including high-energy-density materials and polymers with unique mechanical properties .
作用機序
The mechanism of action of tert-butyl cubane-1-carboxylate involves its interaction with molecular targets through its strained cubic structure. The high ring strain in cubane derivatives imparts unique electronic properties, which can influence their reactivity and interaction with biological molecules. The tert-butyl group can further modulate these interactions by providing steric hindrance and electronic effects .
類似化合物との比較
Cubane-1,3-dicarboxylate: Another cubane derivative with carboxylate groups at different positions.
Bicyclo[1.1.1]pentane derivatives: These compounds also feature strained ring systems and are used as bioisosteres of benzene.
Uniqueness: Tert-butyl cubane-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its reactivity and stability compared to other cubane derivatives. This makes it a valuable compound for specific applications where steric effects are crucial .
特性
IUPAC Name |
tert-butyl cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-12(2,3)15-11(14)13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGAQRSMRWWMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12C3C4C1C5C4C3C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

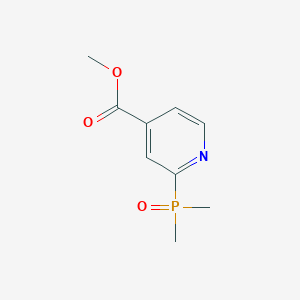
![6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8145587.png)
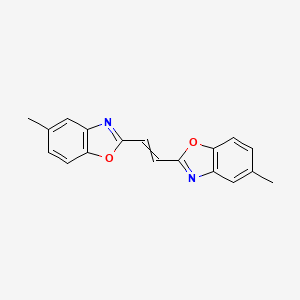
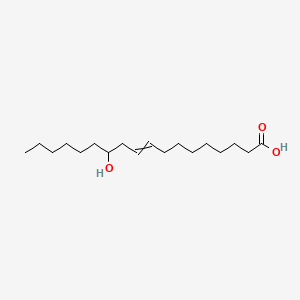
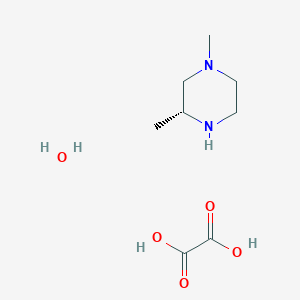
![[(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride](/img/structure/B8145607.png)
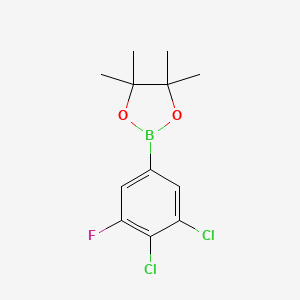
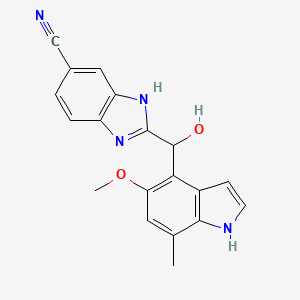
![6-Methylene-[1,4]oxazepane hydrochloride](/img/structure/B8145629.png)
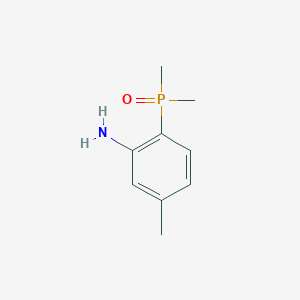
![tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8145646.png)
